molecular formula C12H10B2O5 B595892 Dibenzofuran-4,6-diborate CAS No. 145238-17-1

Dibenzofuran-4,6-diborate

Cat. No.: B595892
CAS No.: 145238-17-1
M. Wt: 255.827
InChI Key: CNLVLSQUPFGERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzofuran-4,6-diborate is an organic compound with the molecular formula C12H10B2O5 It is a derivative of dibenzofuran, where borate groups are attached at the 4 and 6 positions of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran-4,6-diborate typically involves the functionalization of dibenzofuran at the 4 and 6 positions. One common method is the palladium-catalyzed borylation of dibenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran-4,6-diborate can undergo various chemical reactions, including:

    Oxidation: The borate groups can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the borate groups back to boron-containing intermediates.

    Substitution: The borate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Boronic acids or borate esters.

    Reduction: Boron-containing intermediates.

    Substitution: Functionalized dibenzofuran derivatives.

Scientific Research Applications

Dibenzofuran-4,6-diborate has several applications in scientific research:

Mechanism of Action

The mechanism by which dibenzofuran-4,6-diborate exerts its effects depends on its application. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The borate groups play a crucial role in this process by capturing neutrons and facilitating the nuclear reactions .

Comparison with Similar Compounds

    Dibenzofuran: The parent compound without borate groups.

    Dibenzofuran-4,6-dicarboxylic acid: A derivative with carboxylic acid groups at the 4 and 6 positions.

    Polychlorinated dibenzofurans: Chlorinated derivatives with different substitution patterns.

Uniqueness: The borate groups enhance its utility in organic synthesis and materials science, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-boronodibenzofuran-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10B2O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVLSQUPFGERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC(=C3O2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.